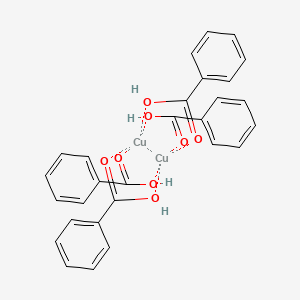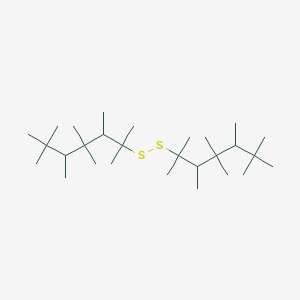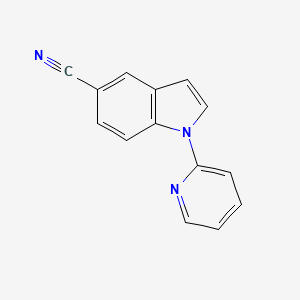
5-Cyano-N-(2-pyridyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-N-(2-pyridyl)indole is a heterocyclic compound that features an indole core substituted with a cyano group at the 5-position and a pyridyl group at the nitrogen atom. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .
Métodos De Preparación
The synthesis of 5-Cyano-N-(2-pyridyl)indole can be achieved through various synthetic routes. One common method involves the reaction of 5-bromoindole with a cyaniding reagent in the presence of N-methylpyrrolidine as a solvent. The reaction is carried out under reflux conditions, followed by quenching with an inorganic alkali to yield 5-cyanoindole . This intermediate can then be further reacted with 2-pyridylamine to obtain the final product.
Análisis De Reacciones Químicas
5-Cyano-N-(2-pyridyl)indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
5-Cyano-N-(2-pyridyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyano-N-(2-pyridyl)indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
5-Cyano-N-(2-pyridyl)indole can be compared with other indole derivatives, such as:
5-Bromoindole: Similar in structure but lacks the cyano and pyridyl groups, leading to different reactivity and biological activity.
2-Pyridylindole: Contains the pyridyl group but not the cyano group, affecting its chemical properties and applications.
Indole-3-carboxaldehyde: Another indole derivative with different substituents, leading to varied biological activities.
The unique combination of the cyano and pyridyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H9N3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-pyridin-2-ylindole-5-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-10-11-4-5-13-12(9-11)6-8-17(13)14-3-1-2-7-16-14/h1-9H |
Clave InChI |
VFGMKVBQUHZOEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C=CC3=C2C=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


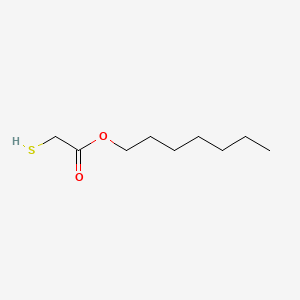

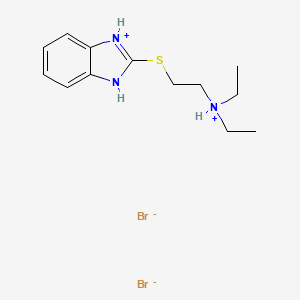
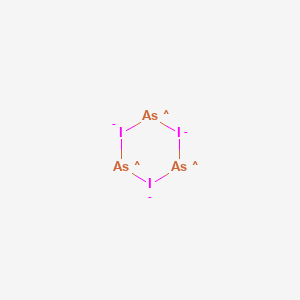
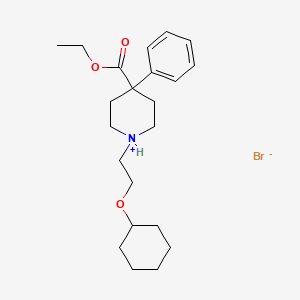
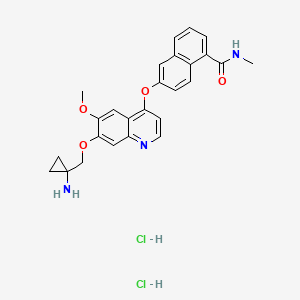
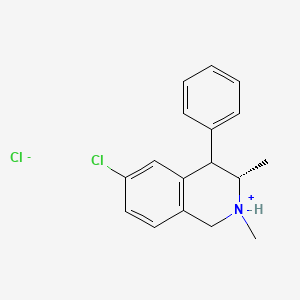


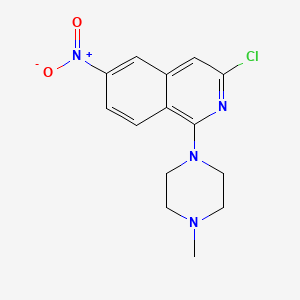
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
